2-(Methoxymethyl)-3-methoxy-1-propene

Beschreibung

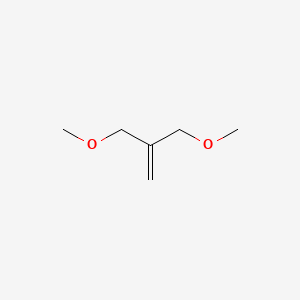

2-(Methoxymethyl)-3-methoxy-1-propene (CAS: Not explicitly provided in evidence) is a substituted propene derivative featuring two ether functional groups: a methoxymethyl (-CH₂OCH₃) group at position 2 and a methoxy (-OCH₃) group at position 2. This compound is of interest in organic synthesis, particularly as a building block for polymers or intermediates in fine chemical production.

Eigenschaften

Molekularformel |

C6H12O2 |

|---|---|

Molekulargewicht |

116.16 g/mol |

IUPAC-Name |

3-methoxy-2-(methoxymethyl)prop-1-ene |

InChI |

InChI=1S/C6H12O2/c1-6(4-7-2)5-8-3/h1,4-5H2,2-3H3 |

InChI-Schlüssel |

ATHLOXMCQVYLNW-UHFFFAOYSA-N |

Kanonische SMILES |

COCC(=C)COC |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Below is an analysis based on general chemical principles and analogous compounds:

1,2-Dimethoxypropene

- Structure : Propene with methoxy groups at positions 1 and 2.

- Key Differences : The absence of a methoxymethyl group reduces steric hindrance compared to the target compound.

- Reactivity : 1,2-Dimethoxypropene undergoes electrophilic addition reactions (e.g., hydrohalogenation) more readily due to reduced steric effects.

- Applications: Used in Diels-Alder reactions as an electron-rich dienophile.

Methyl Vinyl Ether (MVE)

- Structure : CH₂=CH-OCH₃.

- Key Differences : Lacks the methoxymethyl substituent, resulting in lower molecular weight (72 g/mol vs. 130 g/mol for the target compound).

- Boiling Point : MVE (−6°C) is significantly more volatile than 2-(Methoxymethyl)-3-methoxy-1-propene (estimated bp: ~150°C), highlighting the impact of substituent bulk on physical properties.

- Polymerization : MVE readily forms poly(methyl vinyl ether), whereas the target compound’s polymerization behavior is less documented.

3-Methoxy-1-propene (Allyl Methyl Ether)

- Structure : CH₂=CHCH₂-OCH₃.

- Key Differences : The methoxy group is at position 3 but lacks the methoxymethyl branch.

- Stability : Allyl methyl ether is prone to acid-catalyzed hydrolysis, whereas the target compound’s branched structure may confer resistance to such reactions.

Data Table: Comparative Analysis

| Property | This compound | 1,2-Dimethoxypropene | Methyl Vinyl Ether | Allyl Methyl Ether |

|---|---|---|---|---|

| Molecular Formula | C₆H₁₀O₂ | C₅H₁₀O₂ | C₃H₆O | C₄H₈O |

| Molecular Weight (g/mol) | 130.14 | 102.13 | 72.11 | 88.11 |

| Boiling Point (°C) | ~150 (estimated) | 120–125 | −6 | 90–95 |

| Reactivity | Moderate (steric hindrance) | High | Very High | Moderate |

| Key Applications | Polymer intermediates (hypothetical) | Diels-Alder reactions | Polymers, solvents | Fragrance synthesis |

Discussion of Substituent Effects

- Steric vs. Conversely, electron-donating methoxy groups stabilize the double bond via resonance.

- Solubility: The two ether groups enhance polarity, likely increasing solubility in polar aprotic solvents (e.g., DMF or acetone) relative to non-polar analogs.

- Synthetic Pathways : Methoxy-substituted alkenes are typically synthesized via elimination (e.g., dehydration of alcohols) or nucleophilic substitution (e.g., Williamson ether synthesis). references a methoxy benzoate synthesis involving ethyl acetate and trifluoroacetic acid, suggesting analogous methods could apply .

Limitations of Available Evidence

The provided evidence primarily focuses on unrelated compounds (e.g., nucleotide analogs in and cathinone derivatives in ). Direct data on this compound are absent, necessitating extrapolation from structural analogs. Further experimental studies are required to validate its reactivity, stability, and applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.